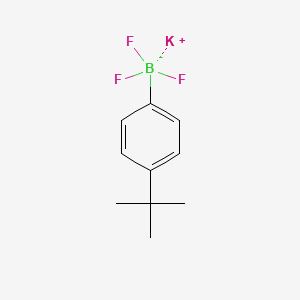

Potassium 4-tert-butylphenyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-tert-butylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPOMNZPBPIWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635622 | |

| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423118-47-2 | |

| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Potassium 4-tert-butylphenyltrifluoroborate from a Grignard Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates are a class of highly versatile and increasingly important reagents in modern organic synthesis. Their stability to air and moisture, crystalline nature, and broad functional group tolerance make them superior alternatives to the more sensitive boronic acids in many applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the synthesis of a specific and valuable example, potassium 4-tert-butylphenyltrifluoroborate, commencing from the corresponding Grignard reagent. The 4-tert-butylphenyl moiety is a common structural motif in pharmaceuticals and advanced materials, making this particular trifluoroborate salt a key building block.

This document details the multi-step synthesis, providing in-depth experimental protocols, quantitative data, and logical workflow diagrams to facilitate its implementation in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound from a Grignard reagent is a well-established, three-step process. The logical progression of this synthesis is outlined below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Formation of 4-tert-Butylphenylmagnesium Bromide

The initial step involves the formation of the Grignard reagent, 4-tert-butylphenylmagnesium bromide, from 4-tert-butylbromobenzene and magnesium metal in an anhydrous ether solvent.

Experimental Protocol:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine to initiate the reaction.

-

Anhydrous tetrahydrofuran (THF) is added to the flask to cover the magnesium.

-

A solution of 4-tert-butylbromobenzene in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the 4-tert-butylbromobenzene solution is added to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Once the reaction has commenced, the remaining 4-tert-butylbromobenzene solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

The resulting dark grey or brown solution of 4-tert-butylphenylmagnesium bromide is cooled to room temperature and used directly in the next step.

Table 1: Quantitative Data for Grignard Reagent Formation

| Parameter | Value |

| Reactants | |

| 4-tert-Butylbromobenzene | 1.0 eq |

| Magnesium Turnings | 1.1 - 1.2 eq |

| Reagents & Solvents | |

| Iodine | Catalytic amount |

| Anhydrous THF | Sufficient to achieve a 0.5 - 1.0 M solution |

| Reaction Conditions | |

| Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 2 - 3 hours |

| Typical Yield | Quantitative (used in situ) |

Step 2: Borylation to Form 4-tert-Butylphenylboronic Acid

The Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate, followed by acidic workup to yield the corresponding boronic acid.

Experimental Protocol:

-

A separate three-necked round-bottom flask is charged with a solution of trimethyl borate in anhydrous THF under an inert atmosphere.

-

The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

The freshly prepared solution of 4-tert-butylphenylmagnesium bromide from Step 1 is added dropwise to the stirred solution of trimethyl borate, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl or H₂SO₄) while cooling the flask in an ice bath.

-

The resulting biphasic mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-tert-butylphenylboronic acid. This crude product is often of sufficient purity for the next step.

Table 2: Quantitative Data for Borylation

| Parameter | Value |

| Reactants | |

| 4-tert-Butylphenylmagnesium Bromide | 1.0 eq |

| Trimethyl Borate | 1.1 - 1.5 eq |

| Reagents & Solvents | |

| Anhydrous THF | Sufficient to achieve a 0.5 - 1.0 M solution |

| Aqueous Acid (e.g., 1 M HCl) | Sufficient to quench and hydrolyze |

| Reaction Conditions | |

| Temperature | -78 °C to room temperature |

| Reaction Time | 12 - 18 hours |

| Typical Yield | 70 - 90% (crude) |

Step 3: Formation of this compound

The final step involves the conversion of the crude 4-tert-butylphenylboronic acid to its corresponding potassium trifluoroborate salt using potassium hydrogen difluoride (KHF₂).[1]

Experimental Protocol:

-

The crude 4-tert-butylphenylboronic acid from Step 2 is dissolved in methanol in a flask.

-

A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) is prepared.

-

The aqueous KHF₂ solution is added to the methanolic solution of the boronic acid with vigorous stirring at room temperature.[1]

-

A white precipitate of this compound typically forms immediately or upon a short period of stirring.[2]

-

The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete precipitation.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with cold methanol and then with diethyl ether to remove any remaining impurities.

-

The final product is dried under vacuum to yield pure this compound as a white, crystalline solid.

Table 3: Quantitative Data for Trifluoroborate Salt Formation

| Parameter | Value |

| Reactants | |

| 4-tert-Butylphenylboronic Acid | 1.0 eq |

| Potassium Hydrogen Difluoride (KHF₂) | 2.5 - 4.5 eq |

| Reagents & Solvents | |

| Methanol | Sufficient to dissolve the boronic acid |

| Water | Sufficient to prepare a saturated KHF₂ solution |

| Reaction Conditions | |

| Temperature | Room temperature |

| Reaction Time | 1 - 3 hours |

| Typical Yield | 85 - 95% |

Conclusion

The synthesis of this compound from the corresponding Grignard reagent is a robust and high-yielding process. This technical guide provides the necessary detailed protocols and quantitative data to enable researchers and professionals in drug development and materials science to confidently produce this valuable synthetic building block. The inherent stability and reactivity of potassium organotrifluoroborates continue to position them as indispensable tools in modern organic chemistry.

References

A Technical Guide to the Discovery, Chemistry, and Application of Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of organotrifluoroborate salts. These versatile reagents have emerged from relative obscurity to become powerful tools in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry.

Discovery and Historical Development

The journey of organotrifluoroborates from laboratory curiosities to indispensable synthetic reagents spans several decades. Initially described in 1940, their synthetic utility remained largely unexplored for many years.[1] A significant breakthrough occurred in the 1960s with the discovery of potassium organotrifluoroborates, which exhibited exceptional stability compared to their trivalent organoborane counterparts.[1][2] However, it was the development of a highly efficient synthetic method using potassium hydrogen difluoride (KHF₂) by E. Vedejs in 1995 that truly unlocked their potential and catalyzed their widespread adoption in organic synthesis.[1]

Key Milestones in the History of Organotrifluoroborates:

| Year | Milestone | Key Researcher(s) | Significance |

| 1940 | First report on the preparation of an organotrifluoroborate complex.[1] | Fowler and Krauss | Initial synthesis of a tetra-coordinated organoboron "ate" complex. |

| 1960s | Discovery of potassium organotrifluoroborates.[1][2] | - | Recognition of their enhanced stability towards air and moisture. |

| 1967 | Use of KHF₂ for the fluorination of a boron compound reported.[1] | Thierig and Umland | Precursor to modern synthetic methods. |

| 1995 | Development of a highly efficient synthesis of potassium aryltrifluoroborates from boronic acids using KHF₂.[1] | E. Vedejs | Made organotrifluoroborates readily accessible, paving the way for their widespread use. |

| 1996 | Application of potassium organotrifluoroborates in Suzuki-Miyaura coupling reactions reported. | Genet group | Demonstrated the utility of these stable reagents in a key cross-coupling reaction. |

| 2000s-Present | Extensive development of organotrifluoroborate chemistry and its applications in organic synthesis. | Gary Molander and others | Expansion of the scope and utility of organotrifluoroborates in various chemical transformations. |

Properties and Advantages

Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3] This high stability, a stark contrast to the often-sensitive nature of other organoboron reagents like boronic acids and esters, is a key advantage.[3][4] The tetracoordinate nature of the boron atom in the [R-BF₃]⁻ anion protects it from common decomposition pathways such as oxidation and protodeboronation.[3][4]

Table 1: Comparative Stability of Organoboron Reagents

| Property | Boronic Acids (RB(OH)₂) | Boronic Esters (RB(OR)₂) | Potassium Organotrifluoroborates (K[RBF₃]) |

| Air & Moisture Stability | Prone to dehydration to form boroxines (cyclic trimers) and protodeboronation.[3][4] | Generally more stable than boronic acids, but can be susceptible to hydrolysis. | Exceptionally stable; can be stored indefinitely at room temperature without special precautions.[1][4] |

| Oxidative Stability | Susceptible to oxidation.[4] | Varies depending on the ester group. | Remarkably stable, even under strongly oxidative conditions.[4] |

| Thermal Stability | Can decompose upon heating.[4] | Generally stable. | Highly thermally stable, with some salts decomposing above 300°C.[4] |

| Handling | Can be challenging due to potential decomposition and the presence of boroxine impurities.[3] | Generally straightforward. | Easy to handle crystalline solids.[3] |

Synthesis of Potassium Organotrifluoroborates

The most common and efficient method for the preparation of potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[3] This method is high-yielding and tolerates a wide variety of functional groups.

General Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

Materials:

-

Phenylboronic acid

-

Methanol

-

Saturated aqueous solution of potassium hydrogen difluoride (KHF₂)

Procedure:

-

Dissolve phenylboronic acid (1.0 equivalent) in methanol.

-

Slowly add a saturated aqueous solution of potassium hydrogen difluoride (3.0 equivalents) to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate will form immediately.

-

Stir the mixture for 30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold methanol.

-

Dry the product under vacuum to yield pure potassium phenyltrifluoroborate.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of organotrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling with organotrifluoroborates is believed to proceed through the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle. A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5][6]

References

A Comprehensive Technical Guide to Potassium 4-tert-butylphenyltrifluoroborate for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of a versatile organoboron reagent.

Potassium 4-tert-butylphenyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, valued for its stability and utility in palladium-catalyzed cross-coupling reactions. This technical guide provides a thorough overview of its core physicochemical properties, detailed experimental protocols, and its role in synthetic chemistry, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a white to off-white solid that is notably stable under atmospheric conditions.[1][2][3] Its stability in the presence of air and moisture simplifies handling and storage, making it a convenient reagent in various synthetic applications.[1][2][3] Unlike many other organoboron compounds, potassium organotrifluoroborates are generally not hygroscopic and can be stored for extended periods at room temperature without significant decomposition.[1]

The following table summarizes the key quantitative data available for this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BF₃K | [2] |

| Molecular Weight | 240.11 g/mol | [2] |

| CAS Number | 423118-47-2 | [2] |

| Melting Point | >230 °C | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in acetone and acetonitrile | [4] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in the Suzuki-Miyaura cross-coupling reaction, as well as general protocols for the determination of its key physicochemical properties.

Synthesis of this compound

A common and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][5]

Materials:

-

4-tert-butylphenylboronic acid

-

Methanol

-

Potassium hydrogen fluoride (KHF₂)

-

Water

-

Diethyl ether (or cold methanol for washing)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven or desiccator

Procedure:

-

In a reaction vessel, dissolve 4-tert-butylphenylboronic acid in methanol.

-

In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

-

While stirring the methanolic solution of the boronic acid at room temperature, slowly add the aqueous KHF₂ solution.

-

A white precipitate of this compound will form.

-

Continue stirring the mixture for a specified time (e.g., 30 minutes) to ensure complete reaction.

-

Isolate the solid product by filtration.

-

Wash the collected solid with a suitable solvent, such as cold methanol or diethyl ether, to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum to obtain pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.

Materials:

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required by the catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, THF/water)

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel

-

Heating and stirring apparatus

Procedure:

-

To a Schlenk flask, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the base (typically 2-3 equivalents), the palladium catalyst, and the ligand.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl compound.

Determination of Melting Point

The melting point of an organic solid can be determined using a capillary melting point apparatus.

Procedure:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Determination of Solubility

The solubility of a compound in a particular solvent can be determined by the equilibrium saturation method.

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., acetone, acetonitrile) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant saturated solution, ensuring no solid particles are transferred.

-

Determine the concentration of the solute in the aliquot. This can be done by evaporating the solvent and weighing the residue or by a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculate the solubility in units of g/L or mol/L.

Visualizing Chemical Processes

To better illustrate the utility of this compound, the following diagrams depict its synthesis and its role in the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Solubility of Potassium 4-tert-butylphenyltrifluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-tert-butylphenyltrifluoroborate is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility, however, is intrinsically linked to its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related aryltrifluoroborates. Due to the scarcity of precise quantitative data for the title compound, this guide presents qualitative solubility information for analogous compounds and details a robust experimental protocol for the quantitative determination of its solubility. This document is intended to be a practical resource for researchers in organic chemistry and drug development, enabling them to make informed decisions on solvent selection and to design effective experimental procedures.

Introduction to Potassium Aryltrifluoroborates

Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction in organic synthesis due to their enhanced stability compared to boronic acids.[1] They are typically crystalline solids that are stable to air and moisture, allowing for easier handling and storage.[1] The solubility of these salts is a critical parameter that influences their reactivity and applicability in various synthetic transformations. A general understanding of their solubility is essential for optimizing reaction conditions and for the development of efficient purification methods.

Solubility Profile of Potassium Aryltrifluoroborates

Qualitative Solubility Observations:

Potassium organotrifluoroborates exhibit a strong dependence on the polarity of the solvent.[1] Their ionic nature generally leads to poor solubility in nonpolar organic solvents.

-

High Solubility: Generally observed in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and to some extent in polar protic solvents like methanol.[1]

-

Slight to Moderate Solubility: Often seen in solvents like acetonitrile and tetrahydrofuran (THF).[1] For the closely related potassium phenyltrifluoroborate, it is described as being soluble in acetone and slightly soluble in acetonitrile.[2]

-

Low to Insoluble: Typically insoluble in nonpolar solvents such as dichloromethane, diethyl ether, and hydrocarbon solvents.[1]

The low solubility in many common organic solvents can be advantageous for product purification, as the salts can often be isolated by simple filtration.[1] However, this same property can present challenges in achieving desired concentrations for chemical reactions.

Table 1: Qualitative Solubility of Structurally Similar Potassium Aryltrifluoroborates

| Compound Name | Solvent | Observed Solubility | Reference |

| Potassium Phenyltrifluoroborate | Acetone | Soluble | [2] |

| Potassium Phenyltrifluoroborate | Acetonitrile | Slightly Soluble | [2] |

| General Potassium Aryltrifluoroborates | Methanol | High Solubility | [1] |

| General Potassium Aryltrifluoroborates | Acetonitrile | High Solubility | [1] |

| General Potassium Aryltrifluoroborates | Acetone | High Solubility | [1] |

| General Potassium Aryltrifluoroborates | DMF | High Solubility | [1] |

| General Potassium Aryltrifluoroborates | DMSO | High Solubility | [1] |

| General Potassium Aryltrifluoroborates | Toluene | Slightly Soluble | [1] |

| General Potassium Aryltrifluoroborates | THF | Slightly Soluble | [1] |

| General Potassium Aryltrifluoroborates | Dichloromethane | Insoluble | [1] |

| General Potassium Aryltrifluoroborates | Diethyl Ether | Insoluble | [1] |

Note: This table is based on qualitative descriptions from the literature and serves as a general guide.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a well-defined experimental protocol is necessary. The following method is a standard "shake-flask" approach to determine the thermodynamic (equilibrium) solubility of a crystalline solid in an organic solvent, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

This compound (crystalline solid, >98% purity)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the supernatant is no longer increasing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining solid particles, either centrifuge the supernatant at high speed or filter it through a syringe filter. This step is critical to avoid artificially high solubility readings.

-

Accurately dilute the clear supernatant with a suitable solvent (often the same solvent used for the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method to achieve good separation and peak shape for the analyte.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions and record the peak areas.

-

Calculate the concentration of the undiluted supernatant using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

3.3. Data Presentation

The results should be presented in a clear and organized manner, as shown in the example below.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| THF | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

Visualization of Workflows

4.1. Logical Workflow for Solubility Assessment

The following diagram illustrates a logical progression for evaluating the solubility of a compound like this compound.

4.2. Experimental Workflow for Quantitative Solubility Determination

This diagram details the key steps in the experimental protocol described in Section 3.

Conclusion

While specific quantitative solubility data for this compound remains elusive in published literature, a clear qualitative trend can be inferred from the behavior of related potassium aryltrifluoroborates. The compound is expected to be most soluble in polar aprotic solvents and poorly soluble in nonpolar organic solvents. For applications requiring precise concentration control, the experimental protocol detailed in this guide provides a reliable method for determining the thermodynamic solubility. The workflows presented offer a logical framework for approaching solubility studies, from initial screening to final quantitative analysis. This guide serves as a foundational resource for chemists and pharmaceutical scientists working with this important class of reagents.

References

Technical Guide: Structural Analysis of Potassium Aryltrifluoroborates

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the structural characterization of potassium aryltrifluoroborates, with a specific focus on providing comparative crystallographic data and standardized experimental protocols relevant to this class of compounds.

Introduction: Potassium organotrifluoroborates are a class of highly stable and versatile reagents in organic synthesis, valued for their air and moisture stability.[1] Their precise three-dimensional structure is crucial for understanding their reactivity and for designing new synthetic methodologies. This guide provides a comprehensive overview of the structural analysis of these compounds, with a particular emphasis on single-crystal X-ray diffraction.

Note on Potassium 4-tert-butylphenyltrifluoroborate: As of the latest literature search, a definitive crystal structure for this compound has not been publicly reported. In the absence of specific data for this compound, this guide presents a comparative analysis of the crystal structures of two closely related analogues: Potassium 4-methoxyphenyltrifluoroborate and Potassium 4-fluorophenyltrifluoroborate.[2][3][4] The methodologies described herein are directly applicable to the structural elucidation of the title compound, should suitable crystals be obtained.

Comparative Crystallographic Data of Analogous Potassium Aryltrifluoroborates

The following table summarizes the key crystallographic parameters for Potassium 4-methoxyphenyltrifluoroborate (I) and Potassium 4-fluorophenyltrifluoroborate (II), providing a valuable reference for the expected structural features of this compound class.[2]

| Parameter | Potassium 4-methoxyphenyltrifluoroborate (I) | Potassium 4-fluorophenyltrifluoroborate (II) |

| Chemical Formula | K⁺·C₇H₇BF₃O⁻ | K⁺·C₆H₄BF₄⁻ |

| Formula Weight | 214.03 | 202.00 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pnma |

| a (Å) | 7.240(1) | 7.447(2) |

| b (Å) | 14.373(3) | 8.240(1) |

| c (Å) | 7.746(2) | 10.682(3) |

| α (°) | 90 | 90 |

| β (°) | 95.80(2) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 774.6(3) | 656.1(3) |

| Z | 4 | 4 |

| C-B Bond Length (Å) | 1.5987(18) | 1.590(2) |

| Mean B-F Bond Length (Å) | 1.405 | 1.401 |

| Mean F-B-F Angle (°) | 105.7 | 105.5 |

| Mean C-B-F Angle (°) | 113.0 | 113.2 |

Experimental Protocols

Synthesis of Potassium Aryltrifluoroborates

This protocol outlines a general and efficient method for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acids.[1][5]

Materials:

-

Arylboronic acid (e.g., 4-tert-butylphenylboronic acid)

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

Dissolve the arylboronic acid in a 4:1 mixture of methanol and water.

-

Add a stoichiometric excess (typically 3-4 equivalents) of potassium hydrogen difluoride (KHF₂) to the solution.

-

Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, remove the methanol under reduced pressure.

-

The aqueous residue is then cooled, often resulting in the precipitation of the potassium aryltrifluoroborate salt.

-

Collect the solid product by filtration and wash with a small amount of cold water, followed by acetone.

-

The product can be further purified by recrystallization from a suitable solvent system, such as acetone/water or methanol/water, to obtain crystals suitable for X-ray diffraction.

Single-Crystal X-ray Crystallography

The following is a generalized protocol for the determination of a small molecule crystal structure using a single-crystal X-ray diffractometer.[6][7][8]

a) Crystal Selection and Mounting:

-

Identify a suitable single crystal under a polarizing microscope. The ideal crystal should be well-formed, optically clear, and free of cracks or defects, with dimensions typically in the range of 0.1-0.5 mm.[7]

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

b) Data Collection:

-

Center the crystal on the diffractometer.

-

Perform an initial scan to determine the unit cell parameters and crystal system.

-

A data collection strategy is then devised to measure the intensities of a complete, and often redundant, set of reflections. Data is typically collected to a resolution of at least 0.85 Å for small molecules.[6]

-

The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

c) Data Reduction and Structure Solution:

-

The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as background scattering, Lorentz factor, and polarization.

-

An absorption correction is applied based on the crystal's shape and composition.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

d) Structure Refinement and Validation:

-

The initial structural model is refined against the experimental data using a least-squares minimization algorithm. This process optimizes the atomic coordinates, displacement parameters, and other structural variables.[7]

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refined structure is validated using various crystallographic metrics, such as R-factors and goodness-of-fit, to ensure the quality and reliability of the model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Caption: Workflow for Single-Crystal X-ray Crystallography.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

A Comprehensive Technical Guide to the Stability and Handling of Potassium 4-tert-butylphenyltrifluoroborate

Potassium 4-tert-butylphenyltrifluoroborate has emerged as a pivotal reagent in modern organic synthesis, particularly valued by researchers, scientists, and drug development professionals for its role in palladium-catalyzed cross-coupling reactions. Its enhanced stability and ease of handling compared to other organoboron compounds make it an attractive option for the construction of complex molecules. This technical guide provides an in-depth analysis of its stability, safe handling protocols, and detailed experimental methodologies.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for the safe and effective use of this reagent in a laboratory setting.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₃BF₃K | [1][2] |

| Molecular Weight | 240.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | >230 °C | [1] |

| CAS Number | 423118-47-2 | [1][2] |

| GHS Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][2] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [1] |

| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Type P3 (EN 143) respirator cartridges. | [1] |

| Storage Class | 8A - Combustible corrosive hazardous materials. | [1] |

Chemical Stability

This compound is recognized for its exceptional stability under ambient conditions, being both moisture- and air-stable. This robustness allows for its storage at room temperature for extended periods without significant degradation. However, its stability is influenced by several factors, most notably pH and the presence of strong Lewis acids.

The primary degradation pathway for this organotrifluoroborate is hydrolysis to the corresponding 4-tert-butylphenylboronic acid. This process is not only a factor in its long-term stability but is also a crucial activation step for its participation in Suzuki-Miyaura cross-coupling reactions.

The rate of hydrolysis is highly dependent on the reaction conditions. Under neutral or acidic conditions, many organotrifluoroborates exhibit considerable stability. However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is promoted. The rate of this hydrolysis can be influenced by factors such as the specific base used, the solvent system, the reaction temperature, and even the stirring rate and the geometry of the reaction vessel. For instance, studies on the hydrolysis of various potassium aryltrifluoroborates have shown that the reaction can be sensitive to stir rates and flask geometry, with faster stirring leading to an increased rate of hydrolysis.[3][4]

Thermally, this compound exhibits high stability, as indicated by its high melting point of over 230 °C.[1]

Handling and Storage Procedures

Proper handling and storage are paramount to maintain the integrity of this compound and to ensure the safety of laboratory personnel. Due to its corrosive nature, appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Storage under an inert atmosphere, while not strictly necessary for short-term handling due to its air stability, is recommended for prolonged storage to prevent any potential for slow degradation.

The following flowchart outlines the recommended procedures for the safe handling and storage of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-tert-butylphenylboronic acid.

Materials:

-

4-tert-butylphenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

-

Diethyl ether (or another suitable washing solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve the 4-tert-butylphenylboronic acid in methanol.

-

In a separate beaker, prepare a solution of potassium hydrogen difluoride (KHF₂) in water.

-

While stirring the boronic acid solution at room temperature, add the aqueous KHF₂ solution.

-

A white precipitate of this compound should form. Continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure complete precipitation.

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold methanol or diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum to a constant weight.

Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

This compound (typically 1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, typically 1-5 mol%)

-

Ligand (e.g., PPh₃, RuPhos, typically 2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, typically 2-3 equivalents)

-

Degassed solvent system (e.g., a mixture of toluene and water, or THF and water)

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a Schlenk tube, add the aryl halide, this compound, the palladium catalyst, the ligand, and the base.

-

Purge the reaction vessel with an inert gas (nitrogen or argon) for several minutes.

-

Add the degassed solvent system to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

References

- 1. This compound 95 423118-47-2 [sigmaaldrich.com]

- 2. This compound | C10H13BF3K | CID 23687452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.uvic.ca [web.uvic.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium 4-tert-butylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Potassium 4-tert-butylphenyltrifluoroborate: A Versatile Reagent for Modern Organic Synthesis

This compound (CAS No. 423118-47-2) has emerged as a key building block in contemporary organic synthesis, prized for its stability, ease of handling, and broad utility in carbon-carbon bond formation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in cross-coupling reactions—a cornerstone of modern drug discovery and development.

Physicochemical and Spectral Data

This compound is a white to off-white solid that exhibits greater stability compared to its boronic acid counterpart, being less prone to protodeboronation.[1] This enhanced stability simplifies storage and handling, making it an attractive reagent for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 423118-47-2 | |

| Molecular Formula | C₁₀H₁₃BF₃K | [2] |

| Molecular Weight | 240.11 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | >230 °C |

Table 2: Spectral Data for this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.25 (d, J = 6.5 Hz, 2H), 7.17 (d, J = 6.5 Hz, 2H), 4.66 (brs, 1H), 1.29 (s, 9H) | [1] |

| ¹³C NMR (125.8 MHz, CDCl₃) | δ 153.1, 143.6, 126.4, 114.7, 34.1, 31.5 | [1] |

| ¹⁹F NMR | Available | [3] |

| IR and Raman | Spectra available | [3] |

| Predicted Mass Spec. | [M+K]⁺ m/z: 240.06941 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).

A general and robust method for the preparation of potassium aryltrifluoroborates involves the treatment of an arylboronic acid with a saturated aqueous solution of potassium hydrogen difluoride.

References

The Inner Workings of Organotrifluoroborates in Suzuki-Miyaura Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborates have emerged as highly versatile and robust coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. Their stability to air and moisture, coupled with their unique reactivity profile, offers significant advantages over traditional boronic acids. This technical guide provides an in-depth exploration of the mechanism of action of organotrifluoroborates in Suzuki-Miyaura coupling, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism: A Tale of Hydrolysis and Slow Release

The central theme in the mechanism of organotrifluoroborates in Suzuki-Miyaura coupling is their function as "protected" forms of boronic acids.[1][2] The tetracoordinate boron center in organotrifluoroborates is relatively unreactive towards transmetalation with the palladium catalyst.[1] The key step that unlocks their reactivity is a controlled hydrolysis to the corresponding boronic acid, which is the actual active species in the catalytic cycle.[1][3][4]

This in-situ generation of the boronic acid is often referred to as a "slow release" strategy.[5][6][7][8] This gradual liberation of the reactive boronic acid into the reaction medium is highly advantageous as it minimizes common side reactions that plague Suzuki-Miyaura couplings with boronic acids, such as protodeboronation and oxidative homocoupling.[5][6][7][8]

The overall catalytic cycle, beginning with the organotrifluoroborate, is depicted below.

The Critical Role of Hydrolysis: Kinetics and Influencing Factors

The rate of hydrolysis of the organotrifluoroborate is a critical parameter that dictates the efficiency of the overall coupling reaction. This rate is influenced by a variety of factors, including the electronic nature of the organic substituent, the presence of acid or base, and even the material of the reaction vessel.[5][6][7][8]

A fascinating aspect of this hydrolysis is the "acid-base paradox".[5][6][8] While the Suzuki-Miyaura reaction is conducted under basic conditions, the hydrolysis of some organotrifluoroborates is paradoxically catalyzed by acid.[5][6][8] This can lead to complex kinetic profiles where the reaction environment plays a significant role.

The following table summarizes the hydrolysis half-lives for a selection of potassium organotrifluoroborates under typical Suzuki-Miyaura conditions.

| Organotrifluoroborate (R-BF3K) | R Group | Hydrolysis Half-life (t1/2) | Reference |

| Potassium Phenyltrifluoroborate | Phenyl | Variable (highly dependent on conditions) | [9] |

| Potassium p-Tolyltrifluoroborate | p-Tolyl | Variable (faster than phenyl) | [9] |

| Potassium p-Methoxyphenyltrifluoroborate | p-Methoxyphenyl | Fast | [9] |

| Potassium Isopropyltrifluoroborate | Isopropyl | Very Fast | [5][6] |

| Potassium β-Styryltrifluoroborate | β-Styryl | Fast | [5][6] |

| Potassium Alkynyltrifluoroborate | Alkynyl | Very Slow | [5][6] |

| Potassium Nitrophenyltrifluoroborate | Nitrophenyl | Very Slow | [5][6] |

The Multifaceted Role of Fluoride Ions

The fluoride ions generated during the hydrolysis of organotrifluoroborates are not innocent bystanders in the catalytic cycle. They have been shown to play a "triple role", influencing the reaction in both positive and negative ways.[7]

Favorable Roles:

-

Formation of a More Reactive Palladium Complex: Fluoride can displace the halide on the palladium center to form a trans-[ArPdF(L)2] complex. This complex is believed to be more susceptible to transmetalation with the boronic acid, thus accelerating this key step.[3][10]

-

Promotion of Reductive Elimination: The presence of fluoride can also promote the final reductive elimination step, leading to faster product formation and catalyst turnover.[3][10]

Unfavorable Role:

-

Formation of Unreactive Boronate Species: Fluoride ions can react with the boronic acid to form unreactive anionic species such as [Ar'B(OH)2F]⁻.[3][10] This can sequester the active boron reagent and slow down the reaction.

Experimental Protocols

The following are generalized experimental procedures for the Suzuki-Miyaura coupling of potassium organotrifluoroborates. It is crucial to note that optimal conditions can vary depending on the specific substrates and should be optimized accordingly.

General Procedure for the Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides

This procedure is adapted from several literature sources.[3][11][12]

Materials:

-

Potassium aryltrifluoroborate (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 3.0 equiv)

-

Degassed solvent (e.g., THF/H₂O, 10:1 v/v)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the potassium aryltrifluoroborate, aryl halide, and base.

-

In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction vessel.

-

Add the remaining degassed solvent to the reaction vessel.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete as monitored by TLC, GC, or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides

This procedure is adapted from Molander et al.[11]

Materials:

-

Potassium alkyltrifluoroborate (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Pd(OAc)₂ (2 mol%)

-

RuPhos (4 mol%)

-

K₂CO₃ (3.0 equiv)

-

Toluene/H₂O (10:1 v/v, 0.25 M)

Procedure:

-

In a glovebox, to a vial containing a magnetic stir bar, add Pd(OAc)₂, RuPhos, K₂CO₃, the potassium alkyltrifluoroborate, and the aryl chloride.

-

Add the toluene/water solvent mixture.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 80 °C for 24 hours.

-

Cool the reaction to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

Organotrifluoroborates have proven to be invaluable reagents in Suzuki-Miyaura cross-coupling reactions, offering stability, ease of handling, and a unique reactivity profile governed by a controlled hydrolysis mechanism. The "slow release" of the active boronic acid species effectively minimizes side reactions, leading to cleaner and more efficient transformations. Understanding the kinetics of this hydrolysis and the multifaceted role of fluoride ions is key to optimizing reaction conditions and expanding the synthetic utility of these versatile reagents. The provided experimental protocols serve as a starting point for researchers to harness the power of organotrifluoroborates in their own synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthesis of Aryltrifluoroborates: A Comprehensive Guide for Researchers

An in-depth technical guide on the preparation of potassium aryltrifluoroborates from arylboronic acids and potassium hydrogen difluoride (KHF2), tailored for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the synthesis, including reaction mechanisms, experimental protocols, and quantitative data, to facilitate the efficient and safe production of these versatile reagents in a laboratory setting.

Potassium aryltrifluoroborates are air- and moisture-stable, crystalline solids that have emerged as valuable alternatives to arylboronic acids in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Their enhanced stability and distinct reactivity profile make them attractive intermediates in complex synthetic sequences, particularly in the pharmaceutical industry.[3] The most common and straightforward method for their preparation involves the reaction of arylboronic acids with potassium hydrogen difluoride (KHF2).[4]

Reaction Mechanism and Principles

The formation of a potassium aryltrifluoroborate from an arylboronic acid and KHF2 is an acid-base driven process. The boronic acid, a Lewis acid, reacts with the fluoride ions provided by KHF2. While potassium fluoride (KF) alone is generally not effective at displacing the hydroxyl groups of the boronic acid, the use of KHF2, which provides a source of both fluoride and hydrofluoric acid (HF) in equilibrium, facilitates the reaction.[4] The presence of HF is thought to protonate the hydroxyl groups on the boron atom, making them better leaving groups and promoting the formation of the more stable trifluoroborate salt.

The overall transformation can be represented as follows:

ArB(OH)₂ + 3KHF₂ → K[ArBF₃] + 2KF + 2H₂O

It is important to note that arylboronic acids often exist in equilibrium with their cyclic anhydride trimers (boroxines), but both forms react readily with KHF2 to yield the desired aryltrifluoroborate.[4]

Experimental Workflow

The general workflow for the preparation of aryltrifluoroborates from arylboronic acids is a straightforward and typically high-yielding process. The key steps are outlined below.

Figure 1. A generalized experimental workflow for the synthesis of potassium aryltrifluoroborates.

Detailed Experimental Protocols

The following protocols are compiled from established literature procedures and provide a detailed guide for the synthesis of potassium aryltrifluoroborates.

General Procedure for the Preparation of Potassium Aryltrifluoroborates: [2]

-

Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar is charged with the arylboronic acid (1.0 equiv) and methanol. The resulting solution is cooled in an ice bath to 0-5 °C.

-

Reagent Addition: A solution of potassium hydrogen difluoride (KHF₂, 3.0-4.0 equiv) in water is prepared and added portion-wise to the stirred methanolic solution of the arylboronic acid. The addition typically results in the formation of a thick white precipitate.

-

Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 15-60 minutes). The completion of the reaction can be monitored by ¹¹B NMR spectroscopy by observing the disappearance of the boronic acid signal (around 30 ppm) and the appearance of the trifluoroborate signal.

-

Work-up and Isolation: The solvents are removed under reduced pressure. The resulting solid residue is triturated with a suitable solvent, such as acetone, in which the potassium aryltrifluoroborate is sparingly soluble, while the excess KHF2 and other inorganic salts are more soluble.

-

Purification: The solid product is collected by vacuum filtration, washed with the same solvent, and dried under high vacuum to afford the pure potassium aryltrifluoroborate.

One-Pot Synthesis from Arenes: [1][5]

-

Borylation: The arene, a boron source (e.g., pinacolborane), and an iridium catalyst are heated in a suitable solvent (e.g., THF).

-

Conversion to Trifluoroborate: After the borylation is complete, an aqueous solution of KHF₂ is added directly to the reaction mixture.

-

Isolation: The mixture is stirred, and the product is isolated following a similar work-up procedure as described above.

Quantitative Data Summary

The synthesis of potassium aryltrifluoroborates is generally a high-yielding process across a wide range of substrates. The following table summarizes representative yields for the conversion of various arylboronic acids to their corresponding potassium aryltrifluoroborates.

| Aryl Group | Reaction Time (min) | Yield (%) | Reference |

| Phenyl | 15 | 82 | [6] |

| 4-Methoxyphenyl | 60 | 95 | [7] |

| 1-Naphthyl | - | 78-81 | [2] |

| 2-Thienyl | - | 90 | [8] |

| 4-Chlorophenyl | 15 | 94 | [6] |

| 4-Trifluoromethylphenyl | 15 | 94 | [6] |

| 2-Furyl | - | - | [9] |

| 4-Formylphenyl | - | - | [7] |

Note: Reaction conditions and work-up procedures may vary slightly between different literature sources, which can affect the reported yields.

Logical Relationship of Reagents and Products

The following diagram illustrates the chemical transformation from the starting arylboronic acid to the final potassium aryltrifluoroborate product, highlighting the key reagent involved.

Figure 2. The conversion of an arylboronic acid to a potassium aryltrifluoroborate.

Safety Considerations

-

Potassium hydrogen difluoride (KHF₂) is corrosive and toxic. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or swallowed. In the presence of moisture, it can release hydrogen fluoride (HF), which is extremely corrosive and toxic. All manipulations involving KHF₂ should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2]

-

Glassware Etching: Due to the potential formation of HF, prolonged reactions in standard glassware may lead to etching. While typically not a significant issue for the short reaction times involved, for extended procedures or repeated use, Nalgene® (polypropylene) or other HF-resistant reaction vessels are recommended.[2]

Conclusion

The preparation of potassium aryltrifluoroborates from arylboronic acids and KHF₂ is a robust, efficient, and scalable method for accessing these valuable synthetic intermediates. The operational simplicity, high yields, and broad substrate scope make this transformation a cornerstone of modern organic synthesis. By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively incorporate this methodology into their synthetic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium 4-tert-butylphenyltrifluoroborate with Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of potassium 4-tert-butylphenyltrifluoroborate with a variety of aryl chlorides. This reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. Potassium organotrifluoroborates offer advantages over other boronic acid derivatives due to their stability to air and moisture, making them convenient reagents in synthesis.

I. Overview and Key Advantages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The use of this compound as the coupling partner with challenging aryl chloride electrophiles has been made efficient through the development of specialized catalyst systems.

Advantages of Potassium Trifluoroborates:

-

Air and Moisture Stability: Unlike many boronic acids, potassium trifluoroborates are crystalline solids that are stable to air and moisture, facilitating easier handling and storage.

-

Reduced Protodeboronation: They are less susceptible to the undesired side reaction of protodeboronation compared to boronic acids.

-

Controlled Reactivity: The trifluoroborate moiety often requires specific activation conditions, allowing for controlled and selective reactions.

II. Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through several key steps to couple the organoboron reagent with the organohalide.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

III. Experimental Protocols

The following protocols are based on established methodologies for the coupling of potassium aryltrifluoroborates with aryl chlorides.[1] Optimization may be required for specific substrates.

A. Materials and Reagents

-

This compound

-

Aryl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

B. General Procedure

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[2]

-

Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2-3 equiv).[2]

-

Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).[2]

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).[2]

-

Add the degassed solvent system, such as a mixture of toluene and water.[2]

-

Reaction: Heat the reaction mixture to the specified temperature (typically between 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique like TLC, GC, or LC-MS.[2]

-

Work-up: Upon completion, cool the reaction to room temperature.[2]

-

Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-tert-butylbiaryl compound.[2]

IV. Tabulated Data: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with aryl chlorides, providing a basis for protocol development with this compound.

Table 1: Catalyst Systems and Conditions for Coupling with Aryl Chlorides

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Ref |

| Pd(OAc)₂ (2) | S-Phos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | [1] |

| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | [3] |

| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 90 | 24 | [4] |

| PdCl₂AtaPhos₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | [5] |

| PdCl₂(cod) (5) | SPhos or RuPhos (10) | K₃PO₄ (7) | t-BuOH/H₂O (1:1) | 95 | 22 | [6] |

Table 2: Representative Yields for Couplings with Various Aryl Chlorides

| Aryl Chloride | Catalyst System | Product Yield (%) | Ref |

| 2-Chloroanisole | Pd(OAc)₂ / RuPhos | 87 | [3] |

| 3-Chloropyridine | Pd(OAc)₂ / RuPhos | Excellent | [3] |

| 4-Chlorobenzonitrile | PdCl₂AtaPhos₂ | 89 | [5] |

| 4-Chloroanisole | PdCl₂AtaPhos₂ | 74 | [5] |

| Electron-rich Aryl Chlorides | Pd(OAc)₂ / RuPhos | Good to Excellent | [3] |

V. Troubleshooting and Optimization

-

Low Yield:

-

Catalyst/Ligand: The choice of ligand is crucial. For sterically hindered or electron-rich aryl chlorides, bulky and electron-rich phosphine ligands like S-Phos or RuPhos are often effective.[1][3]

-

Base: The strength and solubility of the base can significantly impact the reaction rate. Cs₂CO₃ is often more effective than K₂CO₃.[4]

-

Temperature: Increasing the reaction temperature may improve yields for less reactive aryl chlorides.

-

Degassing: Ensure thorough degassing of solvents to prevent catalyst deactivation.

-

-

Side Reactions:

-

Homocoupling: Homocoupling of the aryl chloride or the organotrifluoroborate can occur. This may be minimized by adjusting the stoichiometry of the reactants or the catalyst loading.

-

Protodeboronation: While less common with trifluoroborates, it can still occur. Using anhydrous solvents and ensuring a sufficiently strong base can mitigate this.

-

VI. Safety Precautions

-

Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Heteroaryl Coupling with Potassium 4-tert-butylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction between various heteroaryl halides and Potassium 4-tert-butylphenyltrifluoroborate. This reaction is a powerful tool for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, due to the stability and ease of handling of potassium organotrifluoroborate salts.[1][2][3][4][5]

The following sections detail optimized reaction conditions, present quantitative data in a clear tabular format, provide step-by-step experimental protocols, and visualize key processes through diagrams.

I. Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2][6] Potassium organotrifluoroborates have emerged as highly effective coupling partners due to their stability to air and moisture, which contrasts with the sensitivity of many other organoboron reagents.[2][3][5] This stability allows for easier storage and handling in a laboratory setting.[3][5] The reaction typically proceeds under basic conditions, which promote the hydrolysis of the trifluoroborate to the corresponding boronic acid, the active species in the catalytic cycle.[3]

II. Optimized Reaction Conditions

The successful coupling of heteroaryl halides with this compound is dependent on the careful selection of several key parameters: the palladium catalyst, the phosphine ligand, the base, and the solvent system. A variety of conditions have been reported to be effective for this transformation, with the optimal choice often depending on the specific heteroaryl substrate.

Data Summary

The following tables summarize quantitative data from various literature sources for the Suzuki-Miyaura coupling of heteroaryl halides with potassium aryltrifluoroborates. While not all examples use this compound specifically, the conditions are generally applicable and provide a strong starting point for optimization.

Table 1: Recommended Catalysts and Ligands

| Catalyst (mol%) | Ligand (mol%) | Heteroaryl Halide Type | Notes |

| Pd(OAc)₂ (2-5) | RuPhos (4-10) | Chlorides, Bromides | A robust system for a wide range of substrates.[3][7] |

| PdCl₂(dppf)·CH₂Cl₂ (0.5-2) | None (dppf is the ligand) | Bromides, Chlorides | Effective for deactivated aryl and heteroaryl trifluoroborates.[8] |

| Pd(PPh₃)₄ (2) | None (PPh₃ is the ligand) | Bromides | A classic catalyst, effective for many standard couplings.[1] |

| PdCl₂(AtaPhos)₂ (5) | None (AtaPhos is the ligand) | Chlorides | Shows high efficiency for specific substrate classes.[9] |

Table 2: Effective Bases and Solvents

| Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Notes |

| Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100-110 | A common and highly effective combination.[1][9] |

| K₂CO₃ (3) | Toluene/H₂O | 100 | A more economical alternative to cesium carbonate.[7] |

| K₃PO₄ | Dioxane/H₂O or n-Butanol | 100 | Often used for challenging heteroaryl couplings.[10] |

| CsOH·H₂O (5) | CPME/H₂O (1:1) | 105 | Used for specific applications with secondary organotrifluoroborates.[11] |

III. Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of a generic heteroaryl halide with this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Heteroaryl Bromides and Chlorides

This protocol is adapted from general procedures for the coupling of potassium aryltrifluoroborates with aryl and heteroaryl halides.[3][5]

Materials:

-

Heteroaryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

RuPhos (4 mol%)

-

Cs₂CO₃ (3.0 equiv)

-

Toluene, degassed

-

Water, degassed

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating block or oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To the reaction vessel, add the heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and Cs₂CO₃ (3.0 equiv).

-

Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add the degassed toluene and water (e.g., a 4:1 mixture) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the heteroaryl halide.

-

Stir the reaction mixture at 100-110 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligandless Coupling for Activated Heteroaryl Bromides

For some electron-rich heteroaryltrifluoroborates and activated heteroaryl bromides, a ligandless protocol can be effective.[8]

Materials:

-

Activated heteroaryl bromide (1.0 equiv)

-

This compound (1.1 equiv)

-

Pd(OAc)₂ (2 mol%)

-

K₂CO₃ (3.0 equiv)

-

Methanol or Toluene/Water

-

Reaction vessel

-

Magnetic stirrer and heating apparatus

Procedure:

-

Combine the heteroaryl bromide, this compound, Pd(OAc)₂, and K₂CO₃ in the reaction vessel.

-